![molecular formula C4H11NO B2881526 (2R,3R)-3-aminobutan-2-ol CAS No. 110716-81-9](/img/structure/B2881526.png)
(2R,3R)-3-aminobutan-2-ol
Overview
Description
“(2R,3R)-3-aminobutan-2-ol” is a chiral compound . Chiral compounds are molecules that cannot be superimposed on their mirror images. They are of great importance in biochemistry, as many biomolecules, including amino acids and sugars, are chiral .
Synthesis Analysis
The synthesis of chiral compounds often involves the use of chiral catalysts or chiral auxiliaries to induce asymmetry. Retrosynthetic analysis is a common technique used in the planning of organic syntheses . It involves transforming a target molecule into simpler precursor structures, regardless of any potential reactivity/interaction with reagents . Each precursor material is examined using the same method until simple or commercially available structures are reached .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography . The structure of “(2R,3R)-3-aminobutan-2-ol” would likely be determined using these methods.Chemical Reactions Analysis
Amines, such as “(2R,3R)-3-aminobutan-2-ol”, are known to be good nucleophiles and can participate in a variety of chemical reactions . They can react with carbonyl compounds to form imines , and with acid chlorides to form amides . They can also undergo alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and optical activity . The optical activity of a chiral compound like “(2R,3R)-3-aminobutan-2-ol” can be determined using polarimetry .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of “(2R,3R)-3-aminobutan-2-ol” could involve further exploration of its synthesis, analysis of its properties, and potential applications . For example, metabolic engineering and synthetic biological approaches could be used to improve the production of this compound .
properties
IUPAC Name |
(2R,3R)-3-aminobutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-aminobutan-2-ol |
Synthesis routes and methods
Procedure details
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